Cas no 1021022-74-1 (N-(4-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide)
![N-(4-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1021022-74-1x500.png)
N-(4-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide
- N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
- 1021022-74-1
- AKOS024503292
- N-[4-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
- F5254-0051
- VU0639155-1
-
- インチ: 1S/C20H20N4O4S2/c25-17(23-7-9-24(10-8-23)19(27)15-3-1-11-28-15)6-5-14-13-30-20(21-14)22-18(26)16-4-2-12-29-16/h1-4,11-13H,5-10H2,(H,21,22,26)
- InChIKey: NDOJHAREVOONPP-UHFFFAOYSA-N
- ほほえんだ: S1C(NC(C2=CC=CS2)=O)=NC(=C1)CCC(N1CCN(C(C2=CC=CO2)=O)CC1)=O
計算された属性
- せいみつぶんしりょう: 444.09259748g/mol
- どういたいしつりょう: 444.09259748g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 644
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 152Ų
N-(4-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5254-0051-10μmol |
N-(4-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide |
1021022-74-1 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5254-0051-20μmol |
N-(4-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide |
1021022-74-1 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5254-0051-50mg |
N-(4-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide |
1021022-74-1 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5254-0051-1mg |
N-(4-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide |
1021022-74-1 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5254-0051-5μmol |
N-(4-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide |
1021022-74-1 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5254-0051-30mg |
N-(4-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide |
1021022-74-1 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5254-0051-2mg |
N-(4-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide |
1021022-74-1 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5254-0051-4mg |
N-(4-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide |
1021022-74-1 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5254-0051-25mg |
N-(4-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide |
1021022-74-1 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5254-0051-2μmol |
N-(4-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide |
1021022-74-1 | 2μmol |
$57.0 | 2023-09-10 |
N-(4-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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N-(4-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)thiophene-2-carboxamideに関する追加情報
N-(4-{3-[4-(Furan-2-Carbonyl)Piperazin-1-Yl]-3-Oxopropyl}-1,3-Thiazol-2-Yl)Thiophene-2-Carboxamide: A Comprehensive Overview
CAS No. 1021022-74-1 refers to the compound N-(4-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide, a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its intricate structure, which includes a thiazole ring, a thiophene moiety, and a piperazine group linked through a carbonyl chain. The presence of these functional groups makes it a promising candidate for drug development and material science.
The molecular structure of this compound is notable for its furan and thiophene rings, which are known for their aromaticity and reactivity in organic reactions. The piperazine ring, on the other hand, contributes to the molecule's ability to form hydrogen bonds, enhancing its solubility and bioavailability. Recent studies have highlighted the importance of such heterocyclic compounds in medicinal chemistry, particularly in the design of kinase inhibitors and other therapeutic agents.
One of the most recent advancements in the study of this compound involves its application in the development of novel anti-cancer agents. Researchers have found that the thiazole moiety plays a critical role in targeting specific oncogenic pathways, making it a valuable component in anti-tumor drug design. Additionally, the compound's ability to modulate enzyme activity has been explored in the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the piperazine ring through nucleophilic substitution reactions and the subsequent coupling with the thiophene moiety via amide bond formation. Recent optimizations in these synthetic pathways have significantly improved the overall efficiency and scalability of production.
In terms of biological activity, this compound has demonstrated potent inhibitory effects against several enzymes implicated in inflammatory diseases. For instance, studies have shown that it can effectively inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. This makes it a strong candidate for developing new anti-inflammatory drugs with reduced side effects compared to traditional NSAIDs.
The structural versatility of this compound also lends itself well to material science applications. Its aromatic rings and heteroatoms provide opportunities for use in organic electronics, such as in the development of conductive polymers or advanced materials for energy storage devices like batteries and supercapacitors.
Recent computational studies have further elucidated the electronic properties of this compound, revealing its potential as a building block for organic semiconductors. These findings underscore its importance not only in pharmaceuticals but also in emerging technologies that rely on advanced materials.
In conclusion, CAS No. 1021022-74-1 represents a versatile and promising molecule with applications spanning drug discovery, material science, and beyond. Its unique structure and functional groups make it an attractive target for further research and development across multiple disciplines.
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